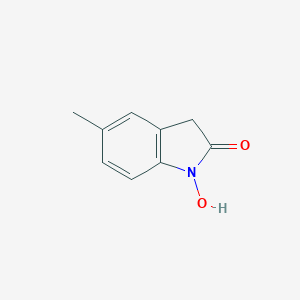

1-Hydroxy-5-methylindolin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

131388-00-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-hydroxy-5-methyl-3H-indol-2-one |

InChI |

InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-9(11)10(8)12/h2-4,12H,5H2,1H3 |

InChI Key |

UKOHDLVWPXYVPV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2)O |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2)O |

Synonyms |

2H-Indol-2-one, 1,3-dihydro-1-hydroxy-5-methyl- |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 5 Methylindolin 2 One and Its Analogues

Strategies for Indolin-2-one Core Construction

The formation of the fundamental indolin-2-one (oxindole) scaffold is the initial and crucial phase in the synthesis of 1-hydroxy-5-methylindolin-2-one. Various synthetic routes have been developed to achieve this, with isatin-based pathways and other cyclization methods being the most prominent.

Isatin-Based Synthetic Pathways

Isatins (1H-indole-2,3-diones) are versatile and widely used precursors for the synthesis of a diverse range of oxindole (B195798) derivatives. The C3-carbonyl group of isatin is highly reactive and susceptible to nucleophilic attack, making it an ideal starting point for constructing 3-substituted-3-hydroxyoxindoles. For the synthesis of this compound, the logical starting material would be 5-methylisatin.

The synthesis of 5-methylisatin can be achieved through the Sandmeyer isonitroso-acetanilide isatin synthesis. This method involves the reaction of p-toluidine with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, yields 5-methylisatin.

Once 5-methylisatin is obtained, it can be subjected to various reactions to introduce a hydroxyl group at the 3-position. Common approaches include:

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the C3-carbonyl of N-protected 5-methylisatin leads to the formation of 3-substituted-3-hydroxy-5-methylindolin-2-ones. Subsequent deprotection would yield the desired product.

Reformatsky Reaction: The reaction of 5-methylisatin with α-haloesters in the presence of zinc metal (Reformatsky reaction) can also be employed to introduce a carboxymethyl group at the C3-position along with a hydroxyl group.

Aldol Condensation: Base-catalyzed aldol condensation of 5-methylisatin with various ketones or aldehydes can provide 3-hydroxy-3-alkyl-5-methylindolin-2-ones.

These isatin-based methods offer a high degree of flexibility in introducing a wide variety of substituents at the 3-position, which can be valuable for creating analogues of the target molecule.

Other Cyclization and Ring-Closing Approaches

Beyond isatin-based syntheses, several other cyclization strategies can be employed to construct the indolin-2-one core. These methods often involve the intramolecular cyclization of suitably substituted benzene (B151609) derivatives.

One notable approach is the reductive cyclization of o-nitrophenylacetic acids . This method provides a direct route to 1-hydroxyoxindoles. For the synthesis of this compound, the corresponding 2-nitro-4-methylphenylacetic acid would be the required precursor. The reduction of the nitro group to a hydroxylamine, followed by spontaneous intramolecular cyclization, yields the 1-hydroxyoxindole. A reported method for the synthesis of 1-hydroxy-5-methyloxindole involves the hydrogenation of 4-methyl-2-nitrophenylacetic acid over a platinum-on-carbon catalyst. tandfonline.com This method is advantageous as it directly installs the desired 1-hydroxy functionality.

Other cyclization methods include:

Heck Cyclization: Intramolecular palladium-catalyzed Heck cyclization of N-acyl-o-haloanilines can be a powerful tool for constructing the oxindole ring.

Friedel-Crafts Cyclization: Intramolecular Friedel-Crafts acylation or alkylation of N-substituted anilines bearing an appropriate side chain can also lead to the formation of the indolin-2-one skeleton.

These alternative cyclization methods provide different strategic approaches to the indolin-2-one core and can be particularly useful when isatin-based routes are not feasible or when specific substitution patterns are desired.

Stereoselective Synthesis of Chiral 3-Hydroxy-indolin-2-one Derivatives

The C3 position of the indolin-2-one ring is a common site for stereogenic centers in many biologically active molecules. Consequently, the development of stereoselective methods to control the configuration at this position is of significant importance.

Asymmetric Catalytic Alkynylation and Related Reactions

Asymmetric catalytic alkynylation of isatins is a powerful method for the enantioselective synthesis of 3-hydroxy-3-alkynylindolin-2-ones. These products are valuable intermediates that can be further transformed into a variety of chiral 3-substituted-3-hydroxyoxindoles.

A highly efficient method for this transformation involves the use of a copper catalyst in conjunction with a chiral phosphine ligand. This catalytic system promotes the addition of terminal alkynes to the C3-carbonyl of isatins with high yields and excellent enantioselectivity. The reaction demonstrates a broad substrate scope, tolerating various substituents on both the isatin ring and the alkyne.

The general reaction is as follows:

| Isatin Derivative | Alkyne | Catalyst System | Product | Enantiomeric Excess (ee) |

| N-Alkyl/Aryl Isatin | Phenylacetylene | CuI / Chiral Phosphine Ligand | Chiral 3-hydroxy-3-phenylethynylindolin-2-one | High |

| 5-Substituted Isatin | Trimethylsilylacetylene | CuI / Chiral Phosphine Ligand | Chiral 3-hydroxy-3-(trimethylsilylethynyl)indolin-2-one | High |

The resulting chiral 3-alkynyl-3-hydroxyindolin-2-ones can then be subjected to further transformations, such as reduction of the alkyne to an alkene or alkane, to generate a wider range of chiral 3-substituted-3-hydroxyoxindoles.

Diastereoselective Synthetic Control

When a new stereocenter is created at the C3 position of an indolin-2-one that already contains a chiral center, diastereoselective control becomes crucial. Diastereoselective synthesis aims to favor the formation of one diastereomer over the other.

One strategy to achieve diastereoselectivity is through substrate-controlled reactions . If a chiral substituent is present on the nitrogen atom (1-position) or elsewhere on the indolin-2-one scaffold, it can influence the facial selectivity of the attack on the C3-carbonyl group. The steric bulk and electronic properties of the existing chiral auxiliary can direct the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer.

Another approach is through reagent-controlled diastereoselection . This involves the use of chiral reagents or catalysts that can differentiate between the two faces of the prochiral C3-carbonyl group, even in the absence of a chiral center in the substrate. For example, chiral reducing agents can be used for the diastereoselective reduction of a 3-keto group to a 3-hydroxy group.

Furthermore, reactions that proceed through a cyclic transition state, such as certain aldol reactions or cycloadditions, can exhibit high levels of diastereoselectivity due to the conformational constraints of the transition state. The relative orientation of the substituents in the transition state determines the stereochemical outcome of the reaction.

Regioselective Functionalization at the 1- and 5-Positions

The synthesis of this compound requires the specific placement of a hydroxyl group at the nitrogen atom (position 1) and a methyl group at the 5-position of the benzene ring.

Functionalization at the 5-Position:

The introduction of the methyl group at the 5-position is most conveniently achieved by starting with a commercially available or readily synthesized 5-methyl substituted precursor. As mentioned earlier, the use of p-toluidine in the Sandmeyer isatin synthesis directly leads to the formation of 5-methylisatin . nih.gov This approach ensures the regioselective placement of the methyl group from the outset of the synthesis.

Alternatively, electrophilic aromatic substitution reactions on the indolin-2-one ring can be employed. However, controlling the regioselectivity of such reactions can be challenging, as substitution can occur at multiple positions on the benzene ring. Friedel-Crafts alkylation of indolin-2-one could potentially introduce a methyl group, but may lead to a mixture of isomers. Therefore, starting with a pre-functionalized precursor like p-toluidine is the more reliable strategy for regioselective methylation at the 5-position.

Functionalization at the 1-Position (N-Hydroxylation):

The introduction of a hydroxyl group at the 1-position (N-hydroxylation) of the indolin-2-one ring is a more specialized transformation. A direct and efficient method for the synthesis of 1-hydroxyoxindoles is the reductive cyclization of o-nitrophenylacetic acids . As previously discussed, the hydrogenation of 4-methyl-2-nitrophenylacetic acid provides a direct route to this compound. tandfonline.com This method is highly regioselective for the N-hydroxylation.

Other potential but less direct methods for N-hydroxylation could involve the oxidation of the corresponding N-H indolin-2-one. However, such oxidations can be challenging and may lead to side products due to the presence of other oxidizable sites in the molecule. Therefore, the reductive cyclization of the corresponding o-nitrophenylacetic acid remains the most reliable and regioselective method for the synthesis of 1-hydroxyindolin-2-ones.

Introduction of the 1-Hydroxyl Moiety

The N-hydroxyl group is a key feature that imparts unique chemical and biological properties to the indolin-2-one scaffold. Several strategies have been developed for the synthesis of N-hydroxyindoles and related N-hydroxyoxindoles.

One established route involves the reductive cyclization of ortho-substituted nitroaromatic compounds. For instance, a base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates can yield N-hydroxyindoles in a one-step reaction using sodium tert-pentoxide ijcmas.com. This approach builds the heterocyclic ring and generates the N-hydroxyl group simultaneously. Other precursors for reductive cyclization include 2-(2-nitrophenyl)-aldehydes and -ketones ijcmas.com.

Another significant method is the direct oxidation of the parent indolin-2-one or its N-unsubstituted analogues. While direct N-hydroxylation of secondary amines can be challenging, specific protocols have been developed. For example, catalytic enantioselective hydroxylation of 3-substituted 2-oxindoles has been achieved using a DBFOX-Zn(II) catalyst with an oxaziridine as the stoichiometric oxidant orgsyn.org. Furthermore, base-mediated hydroxylation using molecular oxygen as a clean oxidant represents a greener alternative orgsyn.org.

The annulation of nitrosoarenes with alkynes provides another direct entry to N-hydroxyindoles. This method proceeds through a likely stepwise diradical cycloaddition, regioselectively producing N-hydroxy-3-aroylindoles from conjugated alkynones princeton.edu. The reaction's efficiency can be influenced by the electronic properties of the nitrosoarene, with electron-deficient substrates often giving better yields princeton.edu.

A summary of selected methods is presented below:

| Method | Precursor Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Base-Mediated Cyclization | Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | ijcmas.com |

| Catalytic Oxidation | 3-Substituted 2-oxindoles | DBFOX-Zn(II) catalyst, oxaziridine | orgsyn.org |

| Base-Mediated Oxidation | 3-Substituted oxindoles | Base, Molecular Oxygen (O2) | orgsyn.org |

| Annulation | Nitrosoarenes and Alkynones | Thermal (e.g., Toluene at 80 °C) | princeton.edu |

Methods for 5-Methyl Substitution

The introduction of the 5-methyl group onto the indolin-2-one core is typically achieved by starting with an aromatic precursor that already contains the methyl substituent in the desired para-position relative to the eventual nitrogen atom. The subsequent cyclization reaction then forms the heterocyclic ring.

Classical named reactions for the synthesis of isatins (indole-2,3-diones), which are versatile precursors to indolin-2-ones, are well-suited for this purpose. The Stolle synthesis is a prominent method where a primary or secondary arylamine, such as p-toluidine, is condensed with oxalyl chloride to form an intermediate chlorooxalylanilide. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum trichloride or boron trifluoride, to yield the corresponding 5-methylisatin ijcmas.comnmc.gov.inbiomedres.uschemicalbook.com.

Another venerable approach is the Sandmeyer isatin synthesis . This multi-step process begins with the reaction of an aniline (e.g., p-toluidine) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent treatment with concentrated sulfuric acid induces cyclization to afford the 5-methylisatin in good yields orgsyn.orgchemicalbook.com.

More modern cyclization strategies can also be employed. The intramolecular Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule, is a powerful tool for constructing the indolin-2-one ring system wikipedia.org. For a 5-methyl substituted product, the synthesis would start with a suitably substituted N-acryloyl-2-halo-4-methylaniline. The 5-exo cyclization is the most common and facile mode for this reaction princeton.eduwikipedia.org.

| Cyclization Strategy | Typical Starting Material | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Stolle Synthesis | p-Toluidine | 1. Oxalyl chloride 2. Lewis acid (e.g., AlCl3) | 5-Methylisatin | ijcmas.comnmc.gov.inchemicalbook.com |

| Sandmeyer Synthesis | p-Toluidine | 1. Chloral hydrate, Hydroxylamine 2. H2SO4 | 5-Methylisatin | orgsyn.orgchemicalbook.com |

| Intramolecular Heck Reaction | N-alkenyl-2-halo-4-methylaniline | Pd catalyst, base | 5-Methylindolin-2-one | princeton.eduwikipedia.org |

Modern Synthetic Principles in Indolin-2-one Chemistry

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing waste, and accessing novel chemical space. These principles are increasingly applied to the synthesis of indolin-2-one and its analogues.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating researchgate.net. In the context of indolin-2-one chemistry, microwave-assisted synthesis has been successfully applied to various transformations. For example, the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction of propargylated indolinone derivatives has been performed under microwave conditions to produce bis-1,2,3-triazole derivatives in excellent yields nmc.gov.in. The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, has also been adapted to microwave conditions to rapidly and efficiently generate complex fused systems like indolo[3,2-c]quinolines nih.gov. These methods highlight the potential for microwave technology to expedite the synthesis of complex indolin-2-one analogues.

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive catalysts and minimize organic solvent waste. Several such methodologies have been reported for indolin-2-one synthesis. An efficient catalyst-free method for synthesizing substituted indolin-2-ones involves the use of molybdenum hexacarbonyl as a carbon monoxide source for intramolecular aminocarbonylation biomedres.us. In another approach, ultrasonic irradiation has been used to promote the intramolecular Friedel-Crafts cyclization of chloroacetyl anilides to oxindoles under solvent-free conditions, using Clay KSF as an inexpensive and mild catalyst biomedres.us. Furthermore, metal-free oxidative dearomatization of indoles using ammonium persulfate ((NH₄)₂S₂O₈) provides an alternative route for constructing C2-quaternary indolinones chemicalbook.com.

Photochemical and Electrocatalytic Approaches

Photochemistry and electrochemistry offer unique, energy-efficient pathways for chemical transformations, often proceeding under mild conditions without the need for harsh reagents. A direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles has been developed, which proceeds without a photocatalyst or photosensitizer using UVA/blue LEDs to activate the aryl chloride bond dicp.ac.cn. This method provides a novel route to polycyclic indolinyl compounds.

Electrochemical methods also represent a sustainable alternative for synthesis. Electrochemically induced intramolecular C(sp²)-H amination has been shown to be a viable, metal-free method for the synthesis of indolines and indoles from 2-vinyl anilines, using iodine as a mediator orgsyn.org. These approaches, which leverage light or electrical energy to drive reactions, are promising for the development of more environmentally benign syntheses of the indolin-2-one core chemicalbook.com.

Advanced Spectroscopic and Analytical Characterization of Indolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Hydroxy-5-methylindolin-2-one , a combination of one-dimensional and two-dimensional NMR techniques would be employed for a definitive structural assignment.

While specific experimental data for This compound is not publicly available in the referenced literature, a detailed predictive analysis based on established principles of NMR spectroscopy and data from structurally related indolin-2-one derivatives allows for a hypothetical interpretation of its spectra.

¹H NMR Spectral Interpretation

The proton NMR (¹H NMR) spectrum of This compound would provide critical information about the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the signals would reveal the electronic environment and connectivity of the protons.

A hypothetical ¹H NMR data table is presented below, outlining the expected signals for the aromatic and aliphatic protons, as well as the hydroxyl and methyl protons. The aromatic protons on the benzene (B151609) ring are expected to exhibit distinct signals due to the substitution pattern. The protons of the methylene (B1212753) group in the five-membered ring would likely appear as a singlet, and the methyl group protons would also present as a singlet. The hydroxyl proton signal is often broad and its chemical shift can be concentration and solvent dependent.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.0-7.2 | d | ~8.0 |

| H-6 | ~6.8-7.0 | d | ~8.0 |

| H-7 | ~6.7-6.9 | s | - |

| CH₂ (C3) | ~3.5-3.7 | s | - |

| CH₃ (C5) | ~2.2-2.4 | s | - |

| N-OH | Variable (broad) | s | - |

Note: Predicted values are based on analogous structures and may vary from experimental data.

¹³C NMR Spectral Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

A predicted ¹³C NMR data table is provided below. The carbonyl carbon (C-2) is expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the hydroxyl and methyl substituents. The methylene carbon (C-3) and the methyl carbon would be found in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~175-180 |

| C-3 (CH₂) | ~35-40 |

| C-3a | ~125-130 |

| C-4 | ~128-132 |

| C-5 | ~130-135 |

| C-6 | ~110-115 |

| C-7 | ~108-112 |

| C-7a | ~140-145 |

| CH₃ | ~20-25 |

Note: Predicted values are based on analogous structures and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For This compound , COSY correlations would be expected between the adjacent aromatic protons (H-4 and H-6, if coupling occurs).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH, CH₂, and CH₃ groups by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular structure. For instance, correlations from the methyl protons to the C-5 and adjacent aromatic carbons would confirm the position of the methyl group. Correlations from the methylene protons (C-3) to the carbonyl carbon (C-2) and the aromatic quaternary carbon (C-3a) would solidify the connectivity of the five-membered ring.

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For This compound (C₉H₉NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | 164.0655 | 164.0653 |

| [M+Na]⁺ | 186.0475 | 186.0471 |

| [M-H]⁻ | 162.0509 | 162.0511 |

Note: Observed mass values are hypothetical and would need to be confirmed by experimental data.

The close agreement between the calculated and observed exact masses would provide strong evidence for the proposed molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and identification of individual components. In the context of synthesizing or analyzing This compound , LC-MS would be employed to monitor the progress of a reaction, assess the purity of the final product, and obtain its mass spectrum. The retention time from the LC would provide a characteristic property for the compound under specific chromatographic conditions, while the MS detector would confirm its molecular weight. This technique is invaluable for both qualitative and quantitative analysis of indolin-2-one compounds in various matrices.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its specific functional groups.

The analysis of vibrational spectra can be further refined through normal coordinate analysis, which provides a more detailed understanding of the vibrational modes. niscpr.res.in While specific experimental data for this compound is not extensively published, the expected vibrational frequencies can be predicted based on the analysis of similar structures. For instance, the N-H stretching vibrations in related heterocyclic compounds are typically observed in the range of 3500–3300 cm⁻¹. nih.gov The C=O stretching vibration of the lactam ring is a strong, characteristic absorption, generally appearing in the region of 1630-1800 cm⁻¹. masterorganicchemistry.com The O-H stretching vibration of the hydroxyl group is expected to be a broad band, also in the high-frequency region, typically around 3300 cm⁻¹. masterorganicchemistry.com The C-N stretching vibrations are more difficult to assign definitively due to potential coupling with other vibrations but are generally found in the 1484-1330 cm⁻¹ range. niscpr.res.innih.gov

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| N-H (in lactam) | Stretching | 3500–3300 | nih.gov |

| O-H (hydroxyl) | Stretching | ~3300 (broad) | masterorganicchemistry.com |

| C=O (lactam) | Stretching | 1630–1800 | masterorganicchemistry.com |

| C-N (lactam) | Stretching | 1484–1330 | niscpr.res.innih.gov |

| C-H (aromatic) | Stretching | 3100–3000 | |

| C-H (methyl) | Stretching | 2975–2860 | |

| C=C (aromatic) | Stretching | 1600–1450 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, stereochemistry, and intermolecular interactions. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π–π stacking interactions. nih.govrsc.org These interactions are crucial in determining the physical properties of the solid-state material. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. nih.gov

In the crystal structure of related compounds, molecules are often linked into dimers or extended networks by intermolecular hydrogen bonds, such as C—H⋯O interactions. nih.govnajah.edu The crystal structures can be further stabilized by π–π stacking interactions between aromatic rings of adjacent molecules. nih.gov The analysis of pairwise interaction energies can provide a quantitative measure of the strength of these different interactions. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Impact on Crystal Structure |

| Hydrogen Bonding | O-H···O=C, N-H···O, C-H···O | Formation of dimers, chains, or sheets, influencing melting point and solubility. |

| π–π Stacking | Interactions between aromatic rings of adjacent molecules. | Contributes to the overall stability of the crystal lattice. |

| van der Waals Forces | Weak, non-specific interactions between all atoms. | Dictate the close packing of molecules in the crystal. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This data is then used to confirm the empirical and molecular formula of the synthesized compound, ensuring its stoichiometric purity. For this compound (C₉H₉NO₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. The experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the identity and purity of the compound.

**Table 3: Elemental Analysis Data for this compound (C₉H₉NO₂) **

| Element | Theoretical % | Experimental % |

| Carbon (C) | 66.25 | (To be determined) |

| Hydrogen (H) | 5.56 | (To be determined) |

| Nitrogen (N) | 8.58 | (To be determined) |

| Oxygen (O) | 19.61 | (To be determined) |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating it from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for the separation, identification, and quantification of components in a mixture. nih.gov A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of this compound.

The development of an HPLC method involves the careful selection of a stationary phase (e.g., a C18 column), a mobile phase (typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer), and a detector (commonly a UV detector set to a wavelength where the analyte has strong absorbance). nih.govptfarm.pl The method would be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl For the separation of potential isomers, chiral chromatography, which utilizes a chiral stationary phase, may be necessary. shodex.comresearchgate.net

Table 4: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 239 nm) ptfarm.pl |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique for the characterization of indolin-2-one compounds, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). The principal benefits of UPLC include higher resolution, increased sensitivity, and substantially shorter analysis times. These improvements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound and its analogs, UPLC is an invaluable tool for purity assessment, quantitative analysis, and metabolic studies.

The separation of indolin-2-one derivatives is typically achieved using reversed-phase UPLC. This technique employs a non-polar stationary phase, most commonly a C18 column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency in mass spectrometry detection.

In a representative application, a UPLC method can be developed for the quantitative analysis of substituted indolin-2-ones. The chromatographic conditions are meticulously optimized to achieve baseline separation of the analyte from impurities and related compounds. The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is common for separating compounds with a range of polarities.

For instance, the analysis of a sample containing this compound could be performed on a C18 column with a particle size of 1.7 µm. A gradient elution starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic solvent ensures the elution of both polar and non-polar compounds within a short timeframe. The high resolution of UPLC allows for the separation of closely related isomers and degradation products, which is crucial for the accurate characterization of the compound.

The following data table outlines a typical UPLC method that can be applied to the analysis of substituted indolin-2-one compounds.

Table 1: Representative UPLC Method for the Analysis of Substituted Indolin-2-one Compounds

| Parameter | Value |

| Chromatographic System | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 254 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 5.1 | |

| 6.0 |

This method, when coupled with a mass spectrometer (UPLC-MS), provides an even more powerful tool for the identification and quantification of this compound and its metabolites in complex biological matrices. The mass spectrometer can provide accurate mass measurements, which aid in the structural elucidation of unknown compounds. The sensitivity of UPLC-MS/MS allows for the detection of trace levels of the compound, which is essential in pharmacokinetic and metabolism studies.

Structure Activity Relationship Sar Studies of 1 Hydroxy 5 Methylindolin 2 One and Its Structural Analogues

Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of indolin-2-one derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Research has demonstrated that modifications at various positions can modulate the pharmacological profile, leading to enhanced potency and selectivity for specific biological targets.

Substituents on the aromatic ring of the indolin-2-one core play a crucial role in determining the compound's activity. For instance, in a series of 3-substituted-indolin-2-ones, the introduction of electron-withdrawing groups such as chloro, bromo, and trifluoromethyl at different positions on the phenyl ring at C-3 was found to significantly suppress nitric oxide secretion in a concentration-dependent manner, indicating potent anti-inflammatory activity. mdpi.com Specifically, replacing a fluoro group at the C-5 position of the indolin-2-one with a chloro group led to a substantial increase in potency against A549 non-small cell lung cancer cells. nih.gov Conversely, the introduction of bromo, hydrogen, or methyl groups at the C-5 position resulted in a significant decrease in potency. nih.gov

Furthermore, the nature of the substituent at the 3-position is a key determinant of biological activity. Studies on 3-substituted indolin-2-ones have shown that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones exhibit high specificity against VEGF (Flk-1) receptor tyrosine kinase (RTK) activity. nih.govacs.org In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring at the C-3 position display high selectivity towards EGF and Her-2 RTKs. nih.govacs.org The presence of an extended side chain at the C-3 position can confer high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.govacs.org

The following table summarizes the effects of various substituents on the biological activity of indolin-2-one derivatives based on a study of their anti-inflammatory properties. mdpi.com

Table 1: Effect of Substituents on Nitric Oxide Inhibition by 3-Substituted-Indolin-2-one Derivatives

| Compound | Substituent at C-3 Phenyl Ring | NO Inhibition (IC50 in µM) |

|---|---|---|

| 5 | 3-OH | Significant, concentration-dependent |

| 6 | 4-OH | Significant, concentration-dependent |

| 7 | 3-Cl | ~40 |

| 8 | 4-Cl | ~40 |

| 9 | 3-Br | ~40 |

| 10 | 4-Br | ~40 |

| 11 | 3-CF3 | ~40 |

| 12 | 4-CF3 | ~40 |

Role of the Indolin-2-one Core in Ligand-Target Interactions

The indolin-2-one core serves as a critical anchor for ligand-target interactions, providing a rigid framework upon which various functional groups can be strategically placed to optimize binding affinity and selectivity. This heterocyclic system is a common feature in a multitude of kinase inhibitors, where it often mimics the adenine (B156593) ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases. nih.govacs.org

The lactam moiety within the indolin-2-one core is a key player in these interactions, frequently forming crucial hydrogen bonds with the hinge region of the kinase domain. For example, in studies of indolin-2-one derivatives as Aurora B kinase inhibitors, the –NH group of the indolinone moiety was found to interact with the amino acid residue Glu171, while the C=O group interacted with Ala173 via hydrogen bonds. researchgate.net These interactions are vital for the potency of the inhibitors.

The planarity and aromaticity of the indolin-2-one ring system also contribute to its effectiveness as a pharmacophore. These properties facilitate π-π stacking interactions with aromatic amino acid residues within the binding site, further stabilizing the ligand-receptor complex. The ability to easily modify the indolin-2-one core at multiple positions allows for the fine-tuning of its steric and electronic properties to achieve optimal complementarity with the target protein. researchgate.net

Significance of the 1-Hydroxyl Group for Pharmacological Efficacy

The introduction of a hydroxyl group at the N-1 position of the indolin-2-one ring, creating an N-hydroxylactam, can significantly alter the compound's pharmacological properties. While direct studies on 1-hydroxy-5-methylindolin-2-one are limited, the broader class of N-hydroxy heterocycles has been investigated, revealing several key effects of this functional group. nih.govnih.gov

One of the most significant properties of the N-hydroxyl group is its ability to chelate metal ions. researchgate.net This property can be crucial for the biological activity of certain compounds, particularly those that target metalloenzymes. For instance, cyclic hydroxamic acids (N-hydroxylactams) are known to inhibit iron-containing enzymes. researchgate.net

The N-hydroxyl group can also influence a molecule's physicochemical properties, such as its acidity and ability to form hydrogen bonds. The introduction of an N-hydroxyl group can enhance a molecule's permeability across biological membranes, including the blood-brain barrier. nih.gov This modification can also lead to the development of compounds with improved efficacy and solubility. nih.gov

However, the presence of an N-OH group can also be a double-edged sword. N-hydroxy metabolites of some drugs have been associated with the formation of reactive species that can cause side effects. nih.gov It is important to note that this reactivity is often dependent on whether the nitrogen atom is part of a cyclic system. When incorporated into an aromatic heterocyclic scaffold, the metabolic behavior is expected to be different and potentially less problematic. nih.gov

Impact of 5-Methyl Substitution on Molecular Recognition and Selectivity

The substitution of a methyl group at the C-5 position of the indolin-2-one ring can have a profound impact on the molecule's interaction with its biological target, influencing both molecular recognition and selectivity. The methyl group, though small, can exert significant steric and electronic effects.

From a steric perspective, the 5-methyl group can enhance binding affinity by occupying a hydrophobic pocket within the receptor's binding site. This is a well-documented phenomenon in drug design, where the addition of a methyl group can lead to a substantial increase in activity if it fits snugly into a lipophilic cavity.

Electronically, the methyl group is a weak electron-donating group. This inductive effect can alter the electron density of the indole (B1671886) ring system. ias.ac.inresearchgate.net Such changes in the electronic properties of the indole chromophore can, in turn, affect the strength of interactions with the target protein, such as hydrogen bonding and π-π stacking. chemrxiv.org The position of the substituent on the indole ring is critical, with substitutions at the 4-position often having a more significant effect on the electronic transition dipole moments than at other positions. nih.gov

Stereochemical Aspects of 3-Substituted Indolin-2-one Derivatives

When the C-3 position of the indolin-2-one ring is substituted with a group that creates a chiral center, the stereochemistry of that center can play a pivotal role in the biological activity of the compound. The differential activity of enantiomers is a well-established principle in pharmacology, arising from the three-dimensional nature of drug-receptor interactions. libretexts.org

The synthesis of 3-substituted indolin-2-one derivatives often results in the formation of stereoisomers (E/Z isomers) when a double bond is introduced at the 3-position. mdpi.com The specific configuration of these isomers can significantly impact their biological activity. For instance, in the development of kinase inhibitors, the precise orientation of the substituent at the C-3 position is crucial for fitting into the ATP-binding pocket and interacting with key amino acid residues.

Furthermore, when the C-3 substituent itself contains a chiral center, the resulting diastereomers can exhibit different biological profiles. The synthesis of such compounds often requires stereospecific methods to obtain the desired enantiomer or diastereomer in high purity. nih.govacs.org The absolute configuration of these chiral centers dictates the spatial arrangement of functional groups, which in turn determines the quality of the fit with the target receptor and, consequently, the pharmacological efficacy.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships, providing valuable insights into the molecular interactions that govern biological activity. These methods allow for the visualization and quantification of ligand-receptor interactions, aiding in the rational design of more potent and selective drug candidates.

Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. By simulating the interaction between the ligand and the receptor, docking studies can identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and estimate the binding affinity. This information is crucial for understanding the SAR of a series of compounds and for proposing structural modifications to improve activity. nih.govuchile.cl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure of molecules. researchgate.netnih.govyoutube.com These calculations can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and other electronic properties that are critical for understanding chemical reactivity and intermolecular interactions. researchgate.net

For this compound and its analogs, DFT calculations can be used to:

Analyze the effect of substituents on the electronic properties of the indolin-2-one core. For example, calculations can quantify the electron-donating or -withdrawing nature of substituents and their impact on the electrostatic potential of the molecule. chemrxiv.org

Investigate the geometry and stability of different conformers. This is particularly important for flexible molecules, as the bioactive conformation may not be the lowest energy conformation in solution.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Model the interaction energies between the ligand and the receptor. By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to obtain a more accurate description of the binding energetics. nih.govnih.gov

The following table presents hypothetical results from a DFT calculation on a series of substituted indoles, illustrating how this method can be used to analyze the electronic effects of substituents. ias.ac.inresearchgate.net

Table 2: Hypothetical DFT Calculation Results for Substituted Indoles

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Indole | -H | -5.50 | -0.20 | 5.30 |

| 5-Methylindole | 5-CH3 | -5.45 | -0.18 | 5.27 |

| 5-Nitroindole | 5-NO2 | -6.00 | -1.50 | 4.50 |

| 1-Hydroxyindole | 1-OH | -5.60 | -0.30 | 5.30 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic, atomic-level view of molecular behavior, making them an essential tool for conformational analysis. nih.gov For this compound and its analogues, MD simulations are used to explore the vast landscape of possible three-dimensional shapes, or conformations, that the molecule can adopt. This is critical because a molecule's biological function is intimately linked to its conformation upon interaction with a biological target. cnrs.fr

MD simulations are typically performed using sophisticated software packages and force fields that approximate the quantum mechanical forces between atoms. nih.govnih.gov The simulation outputs, such as trajectory analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide quantitative data on the molecule's stability and the flexibility of its constituent parts.

Table 1: Key Parameters in a Typical Molecular Dynamics Simulation for Conformational Analysis

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters used to calculate the potential energy of the system. | GAFF (General Amber Force Field), AMBER |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | Explicit (e.g., TIP3P water model) |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant conformations. | 100-200 nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run, usually human body temperature. | 300-310 Kelvin (K) |

| Pressure | The pressure at which the simulation is run, usually atmospheric pressure. | 1 bar |

| Analysis Metrics | Calculations used to interpret the simulation trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, PCA |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational strategy used to identify the essential 3D arrangement of chemical features required for a molecule to be biologically active. nih.gov For a series of active compounds based on the this compound scaffold, a pharmacophore model would define the precise spatial relationships between key interaction points. nih.gov These features typically include hydrogen bond acceptors (like the carbonyl oxygen), hydrogen bond donors (like the N-hydroxyl group), hydrophobic areas, and aromatic rings. nih.gov

Once a pharmacophore model is built and validated, it serves as a 3D query for virtual screening. ijper.org This process involves rapidly searching through large digital libraries of chemical compounds, which can contain millions of structures, to find molecules that match the pharmacophoric features. nih.govrsc.org This in silico filtering method is highly efficient for enriching the pool of potential candidates for laboratory testing, thus saving significant time and resources. nih.gov

The process begins with either a set of known active ligands (ligand-based modeling) or the structure of the biological target (structure-based modeling). ijper.org Software like LigandScout or MOE can be used to generate and validate these models. ijper.orgnih.govmdpi.com The resulting hits from the virtual screen are then often subjected to further computational filtering, such as molecular docking, to better predict their binding affinity before being selected for chemical synthesis and biological evaluation. ijper.org This combined approach has proven successful in identifying novel chemical scaffolds for various therapeutic targets. nih.gov

Table 2: Common Pharmacophoric Features and Their Role

| Pharmacophoric Feature | Chemical Moiety Example | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (=O) | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Donates a hydrogen atom to form a hydrogen bond with an acceptor group on the target. |

| Hydrophobic (H) | Methyl Group (-CH3) | Engages in non-polar interactions with hydrophobic pockets in the binding site. |

| Aromatic Ring (AR) | Benzene (B151609) ring of the indolinone core | Participates in π-π stacking or other aromatic interactions. |

| Positive/Negative Ionizable | N/A for this specific core | Can form ionic bonds or salt bridges with charged residues in the target. |

Future Directions and Emerging Research Avenues for 1 Hydroxy 5 Methylindolin 2 One

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic methodologies is paramount for the commercial viability of any pharmaceutical agent. Future research on 1-Hydroxy-5-methylindolin-2-one will likely focus on moving beyond traditional laboratory-scale syntheses to more robust and sustainable processes. Key areas of exploration include:

Green Chemistry Approaches: The use of safer solvents, renewable starting materials, and the reduction of waste are central tenets of green chemistry. Researchers are expected to investigate alternative reaction conditions, such as solvent-free reactions or the use of aqueous media, to minimize the environmental footprint of the synthesis. For instance, the application of one-pot transformations and multicomponent reactions, which can reduce the number of intermediate purification steps, is a promising avenue. rsc.orggoogle.comarkat-usa.org

Catalytic Methods: The development of novel catalysts can significantly improve reaction efficiency and selectivity. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, and the use of heterogeneous catalysts that can be easily recovered and reused, thereby reducing costs and waste.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput optimization. The adaptation of the synthesis of this compound to a continuous flow process could lead to significant improvements in scalability and consistency.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. | Identifying suitable green solvents and reagents, optimizing reaction conditions. |

| Novel Catalysis | Higher yields, improved selectivity, lower energy consumption, catalyst reusability. | Catalyst cost and stability, screening for optimal catalysts. |

| Flow Chemistry | Enhanced scalability, improved process control and safety, potential for automation. | Initial setup costs, potential for clogging, requires specialized equipment. |

Advanced Structural Biology Techniques for Target-Ligand Complex Characterization

A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and optimization. Future research will undoubtedly leverage cutting-edge structural biology techniques to elucidate these interactions. nih.govresearchgate.netnih.govdoaj.org

X-ray Crystallography: This technique remains a gold standard for determining the three-dimensional structure of protein-ligand complexes with high resolution. youtube.com Obtaining co-crystal structures of this compound bound to its target proteins will provide invaluable insights into the specific binding mode, key intermolecular interactions, and any conformational changes in the protein upon binding. youtube.com

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, cryo-EM has emerged as a powerful alternative. nih.govresearchgate.netnih.gov This technique can provide structural information for molecules in a near-native state and is particularly useful for studying dynamic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of both the ligand and the target protein in solution. It is particularly useful for studying weaker interactions and for mapping the binding site.

Integrative Structural Biology: A growing trend is the use of an integrative or hybrid approach, which combines data from multiple biophysical and structural techniques (e.g., small-angle X-ray scattering (SAXS), cross-linking mass spectrometry) with computational modeling to generate a more complete picture of the target-ligand complex. nih.govresearchgate.netnih.govdoaj.org

Development of Predictive Computational Models for De Novo Design

Computational modeling and artificial intelligence are revolutionizing drug discovery. nih.gov For this compound, these approaches will be instrumental in designing novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing robust QSAR models for this compound and its derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: These computational techniques can predict the binding pose of this compound within the active site of its target and simulate its dynamic behavior over time. This information can guide the design of modifications to enhance binding affinity and selectivity.

De Novo Design and Generative Models: Advanced machine learning techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known active molecules to generate novel chemical structures with desired properties. nih.govtue.nlnih.govbiorxiv.org These de novo design approaches have the potential to rapidly identify novel indolinone-based compounds with superior therapeutic profiles. nih.govtue.nlnih.govbiorxiv.org

Table 2: Computational Approaches for the De Novo Design of this compound Analogs

| Computational Method | Application | Expected Outcome |

| QSAR | Predict biological activity based on chemical structure. | Prioritization of synthetic targets with high predicted activity. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a target protein. | Guidance for structural modifications to improve binding. |

| Molecular Dynamics | Simulate the movement and interaction of the ligand-protein complex over time. | Understanding of binding stability and conformational changes. |

| Generative Models | Generate novel molecular structures with desired properties. | Discovery of new, patentable chemical entities with improved efficacy. |

Identification of Undiscovered Biological Targets and Therapeutic Indications

While the initial research on indolinone derivatives has focused on their role as kinase inhibitors, particularly in the context of cancer, the therapeutic potential of this compound may extend to other diseases. acs.orgnih.gov Future research will likely involve efforts to identify novel biological targets and, consequently, new therapeutic indications.

Target Deconvolution Techniques: A variety of experimental approaches can be used to identify the cellular targets of a small molecule. These include affinity chromatography, chemical proteomics, and genetic screening methods. Applying these techniques to this compound could reveal previously unknown binding partners.

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the molecular target. High-content screening platforms can be used to assess the effects of this compound on a wide range of cellular processes, potentially uncovering unexpected therapeutic activities.

Exploration of New Therapeutic Areas: Based on the identified targets and phenotypic effects, research can be directed towards exploring the efficacy of this compound in disease models beyond cancer, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. nih.gov For instance, some indolinone derivatives have shown activity against the SARS-CoV-2 3CL protease, suggesting potential antiviral applications. rsc.org

Preclinical Research Paradigms and Translation of Academic Findings

The successful translation of promising academic research into clinically viable therapies requires a robust preclinical development program. For this compound, this will involve a series of well-designed in vitro and in vivo studies.

Advanced Cell Culture Models: Moving beyond simple 2D cell cultures, researchers will likely utilize more physiologically relevant models, such as 3D organoids and co-culture systems, to better predict the efficacy of this compound in a complex biological environment.

In Vivo Efficacy Studies: The evaluation of this compound in relevant animal models of disease is a critical step. These studies will assess the compound's ability to modulate its target and produce a therapeutic effect in a living organism. For example, in the context of cancer, this would involve testing the compound in xenograft or genetically engineered mouse models. acs.org

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its dosing regimen and therapeutic window. researchgate.net PK/PD modeling will be used to establish a clear relationship between the drug concentration at the target site and the observed biological effect.

Biomarker Development: The identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound will be crucial for its clinical development. These biomarkers could be based on the genetic makeup of the patient's tumor or the expression levels of the drug's target.

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxy-5-methylindolin-2-one, and how can reaction conditions be systematically validated?

The synthesis of indolinone derivatives typically involves cyclization of substituted indoles or oxidation of indoline precursors. For this compound, a plausible route could involve:

- Step 1 : Alkylation or hydroxylation of 5-methylindoline (CAS 65826-95-1) under acidic or oxidative conditions (e.g., hydrochloric acid in ethanol at 60°C, as seen in analogous indole syntheses ).

- Step 2 : Characterization via HPLC or NMR to confirm hydroxylation at the 1-position.

Validation: Replicate procedures with minor variations (e.g., solvent polarity, temperature) to assess reproducibility. Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

Q. What purity thresholds are required for biological testing of this compound, and how are impurities quantified?

- Purity : ≥95% by HPLC (UV detection at 254 nm) is standard for in vitro assays.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 5-methylindoline or over-oxidized derivatives). Quantify via area-under-curve (AUC) analysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Scenario : Discrepancies in hydroxyl group positioning.

- Resolution :

- Perform DEPT-135 NMR to differentiate CH, CH₂, and CH₃ groups.

- Use density functional theory (DFT) to model the molecule’s electronic structure and predict NMR shifts. Compare with experimental data .

- If crystallography data is ambiguous (e.g., poor resolution), refine the structure using SHELXL’s twin-detection algorithms to account for potential twinning .

Q. What experimental design strategies minimize batch-to-batch variability in synthesizing this compound?

- Factorial Design : Vary parameters (temperature, catalyst loading, solvent) in a controlled matrix to identify critical factors.

- Statistical Analysis : Apply ANOVA to determine significant variables. For example, if ethanol (C₂H₅OH) yields higher reproducibility than THF, standardize its use .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking Studies : Use software like Schrödinger Maestro to model interactions with target proteins (e.g., kinases or receptors). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

- QSAR : Correlate substituent effects (e.g., electron-donating groups at the 5-position) with activity trends .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between in vitro and in silico activity data for this compound?

- Case Study : If docking predicts strong binding but in vitro assays show low potency:

- Verify compound stability under assay conditions (e.g., pH, serum proteins).

- Re-examine force field parameters in docking simulations; adjust solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.